Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate
CAS No.: 828930-85-4
Cat. No.: VC15939130
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828930-85-4 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | ethyl 4,6-diamino-2-methylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O2/c1-3-18-13(17)11-7(2)16-10-5-4-8(14)6-9(10)12(11)15/h4-6H,3,14H2,1-2H3,(H2,15,16) |
| Standard InChI Key | RGHPSUAAIQUWGO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline backbone substituted with:
-
A methyl group at position 2,
-
Amino groups at positions 4 and 6,
-
An ethyl ester moiety at position 3.
The IUPAC name, 4-methylquinoline-2,6-diamine ethyl carboxylate, reflects this substitution pattern. The presence of electron-donating amino groups and the electron-withdrawing ester group creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.28 g/mol | |
| Density | Not reported | — |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
| Solubility | Likely polar organic solvents |
The absence of reported melting/boiling points suggests limited experimental characterization, necessitating further study.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis method for this compound is documented, analogous quinoline derivatives are typically synthesized via:
-
Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones or esters .
-
Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid .
For ethyl 4,6-diamino-2-methylquinoline-3-carboxylate, a plausible route involves:
-
Starting with 4,6-diamino-2-methylquinoline (CAS 5443-31-2) ,
-
Introducing the ethyl carboxylate group via nucleophilic acyl substitution or esterification .
Pharmaceutical and Biological Applications
Anticancer Activity
Quinoline derivatives are prominent in oncology research. Patent EP2210607B1 highlights a quinoline-based compound (N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) as a kinase inhibitor for cancer treatment . Structural similarities suggest that ethyl 4,6-diamino-2-methylquinoline-3-carboxylate could modulate similar targets, such as tyrosine kinases or topoisomerases.
Structure-Activity Relationships (SAR)
Critical functional groups influencing bioactivity include:
-
Amino Groups: Enhance solubility and target binding via hydrogen bonding .
-
Methyl Substituent: Increases lipophilicity, potentially improving membrane permeability .
-
Ethyl Ester: May serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Table 2: Comparison with Analogous Compounds
| Compound | Bioactivity | Reference |
|---|---|---|
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Antimicrobial precursor | |
| 4-Methylquinoline-2,6-diamine | Not reported | |
| Chlorinated adenosine analogs | MIC = 5 μM (E. coli) |
Industrial and Research Significance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume